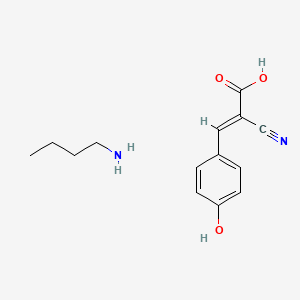

alpha-Cyano-4-hydroxycinnamic acid Butylamine salt

Description

The exact mass of the compound alpha-Cyano-4-hydroxycinnamic acid Butylamine salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality alpha-Cyano-4-hydroxycinnamic acid Butylamine salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Cyano-4-hydroxycinnamic acid Butylamine salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butan-1-amine;(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3.C4H11N/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7;1-2-3-4-5/h1-5,12H,(H,13,14);2-5H2,1H3/b8-5+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVMWZSXFUHWOQ-HAAWTFQLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN.C1=CC(=CC=C1C=C(C#N)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN.C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355011-53-9 | |

| Record name | alpha -Cyano-4-hydroxycinnamic acid Butylamine salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

alpha-Cyano-4-hydroxycinnamic acid butylamine salt mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of α-Cyano-4-hydroxycinnamic Acid (α-CHCA)

Executive Summary

α-Cyano-4-hydroxycinnamic acid (α-CHCA) is a small organic molecule with a significant dual identity in the scientific community. Primarily recognized for its indispensable role as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, it facilitates the analysis of a wide range of biomolecules, particularly peptides and proteins.[1][2][3] Beyond this analytical application, α-CHCA has emerged as a potent bioactive compound, demonstrating significant therapeutic potential as an inhibitor of monocarboxylate transporters (MCTs).[4][5][6][7] This inhibition disrupts the metabolic landscape of cancer cells, leading to decreased proliferation, induction of apoptosis, and synergistic effects with other anti-cancer agents. This guide provides an in-depth exploration of both the physicochemical and biological mechanisms of action of α-CHCA, offering field-proven insights for researchers, scientists, and drug development professionals. It will detail the causality behind its function in MALDI-MS, its targeted action on MCTs, the downstream cellular signaling cascades it modulates, and validated experimental protocols for its study.

Introduction to α-Cyano-4-hydroxycinnamic Acid and its Butylamine Salt

α-Cyano-4-hydroxycinnamic acid is a derivative of cinnamic acid, belonging to the phenylpropanoid family.[3] It is a crystalline, yellow-colored powder that is slightly soluble in water but soluble in polar organic solvents.[8] While this guide focuses on the active α-CHCA molecule, it is often formulated as a butylamine salt. The primary purpose of creating a salt form, such as the alpha-cyano-4-hydroxycinnamic acid butylamine salt, is typically to enhance the compound's solubility and stability in aqueous solutions, which is crucial for preparing stock solutions for biological experiments. The mechanism of action, however, is attributed to the α-cyano-4-hydroxycinnamate anion upon dissociation.

This dual-use molecule serves as a foundational tool in proteomics and as a promising lead compound in oncological research, making a comprehensive understanding of its action essential for its effective application in both fields.

The Physicochemical Mechanism: α-CHCA in MALDI Mass Spectrometry

The most widespread application of α-CHCA is as a matrix in MALDI-MS, a soft ionization technique that enables the analysis of large, non-volatile biomolecules.[9] Its effectiveness stems from its ability to co-crystallize with analytes, absorb laser energy, and facilitate a gentle transfer of charge to the analyte molecules, allowing them to enter the gas phase as intact ions.

Core Principles of α-CHCA Matrix Action:

-

Energy Absorption: α-CHCA has a strong absorbance at the wavelength of the nitrogen lasers (337 nm) typically used in MALDI instruments. This allows the matrix to absorb the vast majority of the laser energy, preventing direct, harsh laser exposure that would fragment the delicate analyte.

-

Co-crystallization: The analyte is embedded within the crystalline structure of the α-CHCA matrix. This isolates individual analyte molecules, preventing aggregation and promoting efficient ionization.

-

Soft Ionization: Upon rapid heating by the laser pulse, the matrix sublimes, carrying the analyte with it into the gas phase. Proton transfer from the acidic matrix to the analyte is a key step, resulting in the formation of protonated analyte ions (e.g., [M+H]⁺) that can be analyzed by the mass spectrometer.[9]

The chemical properties of α-CHCA make it particularly suitable for the analysis of peptides and smaller proteins (0.7 to 20 kDa).[2]

Experimental Workflow: MALDI-MS Sample Preparation

Caption: Workflow for preparing a sample for MALDI-MS analysis using α-CHCA matrix.

Protocol 1: Standard α-CHCA Matrix Preparation for Peptide Analysis

-

Objective: To prepare a saturated α-CHCA matrix solution for spotting peptide samples for MALDI-TOF analysis.

-

Materials:

-

Methodology:

-

Prepare the matrix solvent: A common solvent is 50% ACN / 0.1% TFA in water. To make 1 mL, mix 500 µL ACN, 1 µL TFA, and 499 µL ultrapure water.

-

Create a saturated solution: Add approximately 10 mg of α-CHCA to 1 mL of the matrix solvent in a microcentrifuge tube.

-

Vortex the solution vigorously for 1-2 minutes to ensure complete saturation. A brief sonication can also be used.[12]

-

Centrifuge the tube at high speed (e.g., 14,000 x g) for 1-2 minutes to pellet any undissolved matrix crystals.

-

Carefully transfer the supernatant to a new, clean tube. This saturated solution is ready for use.

-

For sample spotting, mix the prepared matrix solution 1:1 (v/v) with the peptide sample directly on the MALDI target plate ("dried-droplet" method) and allow it to air dry completely.

-

The Primary Biological Mechanism: Inhibition of Monocarboxylate Transporters (MCTs)

Beyond the mass spectrometer, α-CHCA is a potent, non-competitive inhibitor of monocarboxylate transporters (MCTs).[5][13] MCTs are a family of proton-linked plasma membrane transporters responsible for the transport of crucial metabolites like lactate and pyruvate.[7][14][15]

Many cancer cells exhibit a metabolic phenotype known as the "Warburg effect," characterized by high rates of glycolysis and lactate production, even in the presence of oxygen.[8] To avoid toxic intracellular acidification, cancer cells upregulate MCTs, particularly MCT1 and MCT4, to export lactate. By inhibiting this efflux, α-CHCA disrupts a critical process for cancer cell survival and proliferation.[14][15]

α-CHCA demonstrates selectivity, with studies indicating a 10-fold higher selectivity for MCT1 compared to other isoforms.[4] It is also known to inhibit MCT2 and MCT4, though often at higher concentrations, while MCT3 is insensitive to its effects.[4]

Quantitative Inhibition Data

| Transporter Target | Reported Inhibition Value (Ki / IC50) | Cell/System Context | Reference |

| Mitochondrial Pyruvate Carrier | Ki = 6.3 µM | Rat Liver Mitochondria | [5][13] |

| Monocarboxylate Transporter 1 (MCT1) | IC50 = 1.5 µM | Rat Heart Mitochondria | [7][12] |

Note: Specific Ki values for individual MCT isoforms can vary depending on the experimental system.

Diagram of MCT Inhibition

Caption: α-CHCA blocks the MCT1 transporter, preventing lactate efflux and causing intracellular accumulation.

Downstream Cellular Consequences of MCT Inhibition

The blockade of lactate and pyruvate transport by α-CHCA triggers a cascade of downstream events that are detrimental to cancer cells.

Metabolic Disruption and Intracellular Acidification

By inhibiting lactate export, α-CHCA forces the accumulation of lactic acid within the cell. This leads to a drop in intracellular pH (acidification), which can disrupt the function of numerous pH-sensitive enzymes, including those central to glycolysis. This creates a state of severe metabolic stress, reducing the cell's ability to generate ATP and essential biosynthetic precursors.

Induction of Apoptosis

A primary consequence of the metabolic crisis induced by α-CHCA is the initiation of apoptosis, or programmed cell death.[9] This has been observed in multiple cancer cell lines, including breast cancer and pancreatic cancer.[14][16] The mechanisms are multifaceted and involve key signaling pathways:

-

Modulation of Bcl-2 Family Proteins: Studies in breast cancer cells show that treatment with a derivative of α-CHCA leads to an increase in the pro-apoptotic protein Bax and a favorable shift in the Bax/Bcl-2 ratio, which is a critical checkpoint for initiating the mitochondrial pathway of apoptosis.[14][17]

-

Stimulation of the p38 MAPK Pathway: In pancreatic cancer cells, α-CHCA was found to strongly stimulate the p38 signaling pathway while inhibiting the ERK pathway.[16] The p38 pathway is a known transducer of cellular stress signals that can lead to apoptosis. Crucially, inhibiting the p38 pathway partially reversed the apoptotic effects of α-CHCA, confirming this as a key mechanism of action in this context.[16]

Diagram of Apoptotic Signaling Pathway

Caption: Downstream signaling events following MCT1 inhibition by α-CHCA, leading to apoptosis.

Cytostatic and Cytotoxic Effects

The combined effects of metabolic disruption and apoptosis induction result in both cytostatic (inhibition of cell proliferation) and cytotoxic (cell killing) outcomes. The sensitivity of cancer cells to α-CHCA often correlates with their expression of MCT1 and their dependence on lactate transport.[4] For example, U251 glioma cells, which have high levels of MCT1, exhibit a cytotoxic response (cell death), whereas less sensitive SW1088 cells show a primarily cytostatic effect.[4]

| Cell Line | Cancer Type | Observed Effect | Concentration / Time | Reference |

| MCF-7, MDA-MB-231, T47D | Breast Cancer | Dose- and time-dependent decrease in proliferation and viability; induction of apoptosis and necrosis. | 200 µmol/L for 48h | [14][15] |

| U251 | Glioblastoma | Inhibition of cell proliferation and induction of cell death (cytotoxic). | Not specified | [4] |

| SW1088 | Glioblastoma | Inhibition of cell proliferation only (cytostatic). | Not specified | [4] |

| 6606PDA, 7265PDA | Pancreatic Cancer | Inhibition of cell proliferation and induction of cell death. | Not specified | [16] |

Experimental Protocols for Investigation

Validating the mechanism of action of α-CHCA requires robust and reproducible experimental protocols.

Protocol 2: Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

-

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with α-CHCA.

-

Causality: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptosis/necrosis). This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of α-CHCA (e.g., 0, 50, 100, 200 µM) for a specified time (e.g., 48 hours).[18]

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

-

Add FITC-labeled Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells immediately by flow cytometry.[18]

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Protocol 3: Western Blot for p38 MAPK Activation

-

Objective: To determine if α-CHCA treatment leads to the activation (phosphorylation) of p38 MAPK.

-

Causality: Many signaling proteins are activated via phosphorylation. A specific antibody against the phosphorylated form of a protein (e.g., phospho-p38) allows for the direct measurement of its activation state relative to the total amount of that protein.

-

Methodology:

-

Treat cells with α-CHCA as described in the apoptosis protocol.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p38 MAPK.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal loading, strip the membrane and re-probe with an antibody for total p38 MAPK or a housekeeping protein like GAPDH or EF-1α.[18]

-

Emerging Applications and Future Directions

The unique properties of α-CHCA are paving the way for novel therapeutic strategies.

-

Targeted Drug Delivery: Because many cancer cells overexpress MCTs, α-CHCA has been explored as a vector molecule to target therapies specifically to these cells. Liposomes coated with α-CHCA showed enhanced uptake in MCT-1 overexpressing cancer cell lines, demonstrating a proof-of-concept for targeted nanoparticle delivery.[19][20]

-

Combination Therapy: The metabolic stress induced by α-CHCA can sensitize cancer cells to other treatments. A significant synergistic effect was observed when combining α-CHCA with metformin (an oxidative phosphorylation inhibitor), leading to major inhibition of pancreatic cancer cell proliferation and migration.[16] This suggests that a dual-pronged attack on cancer metabolism is a highly effective strategy.

-

Antioxidant Properties: α-CHCA has also been shown to possess antioxidant characteristics, protecting cells from oxidative stress induced by reactive oxygen species.[19] This property could be beneficial in therapeutic contexts where reducing oxidative damage is desired.

Conclusion

α-Cyano-4-hydroxycinnamic acid is a remarkable molecule whose mechanism of action spans the disparate fields of analytical chemistry and cancer biology. As a MALDI matrix, its physicochemical properties of energy absorption and co-crystallization are paramount. As a bioactive agent, its potent and selective inhibition of monocarboxylate transporters places it at the center of cancer metabolism research. By blocking lactate efflux, α-CHCA induces a state of metabolic crisis, leading to intracellular acidification, cell cycle arrest, and apoptosis, mediated by key stress-activated signaling pathways like p38 MAPK. The continued elucidation of these mechanisms, coupled with innovative applications in drug delivery and combination therapies, ensures that α-CHCA will remain a subject of intense and fruitful scientific investigation.

References

-

Hamdan L, Arrar Z, Al Muataz Y, Suleiman L, Négrier C, Mulengi JK, et al. (2013) Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells. PLoS ONE 8(9): e72953. [Link]

-

PLOS One. Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells. [Link]

-

ACS Publications. Re-exploring α-Cyano-4-Hydroxycinnamic Acid as a Reactive Matrix for Selective Detection of Glutathione via MALDI-MS | Journal of the American Society for Mass Spectrometry. [Link]

-

Cambridge Bioscience. α-Cyano-4-hydroxycinnamic acid - MedChem Express. [Link]

-

Hamdan L, et al. Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells. PMC. [Link]

-

PubMed. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells. [Link]

-

PubMed. α-cyano-4-hydroxycinnamate impairs pancreatic cancer cells by stimulating the p38 signaling pathway. [Link]

-

UTMB Research Expert Profiles. Targeted cancer therapy using alpha-cyano-4-hydroxycinnamic acid as a novel vector molecule: A proof-of-concept study. [Link]

-

Bruker Store. a-Cyano-4-hydroxycinnamic acid, 1g. [Link]

-

ResearchGate. Targeted cancer therapy using alpha-cyano-4-hydroxycinnamic acid as a novel vector molecule: A proof-of-concept study | Request PDF. [Link]

-

Wikipedia. α-Cyano-4-hydroxycinnamic acid. [Link]

-

PubChem. alpha-cyano-4-hydroxycinnamic acid butylamine salt. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. store.bruker.com [store.bruker.com]

- 3. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. Monocarboxylate transporter (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 8. a-Cyano-4-hydroxycinnamic acid = 98 TLC, powder 28166-41-8 [sigmaaldrich.com]

- 9. alpha-Cyano-4-hydroxycinnamic acid | 28166-41-8 | Benchchem [benchchem.com]

- 10. alpha-Cyano-4-hydroxycinnamic acid, Ultrapure MALDI Matrix, Thermo Scientific Chemicals 5 x 10 mg [thermofisher.com]

- 11. α-氰基-4-羟基肉桂酸 suitable for matrix substance for MALDI-MS, Ultra pure | Sigma-Aldrich [sigmaaldrich.com]

- 12. α-Cyano-4-hydroxycinnamic acid | TargetMol [targetmol.com]

- 13. α-Cyano-4-hydroxycinnamic acid - MedChem Express [bioscience.co.uk]

- 14. Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells | PLOS One [journals.plos.org]

- 15. Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. α-cyano-4-hydroxycinnamate impairs pancreatic cancer cells by stimulating the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells | PLOS One [journals.plos.org]

- 19. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to α-Cyano-4-hydroxycinnamic Acid Butylamine Salt in MALDI Mass Spectrometry

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application of α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCA-BA), a specialized matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry (MS). We will delve into the foundational science, practical applications, detailed experimental protocols, and advanced insights derived from field-proven experience.

Introduction: The Quintessential Matrix for Peptide Analysis

α-Cyano-4-hydroxycinnamic acid (CHCA) is a cornerstone matrix in the field of MALDI-MS, renowned for its efficacy in the analysis of peptides and small proteins.[1] Its chemical properties make it an exceptional energy-absorbing medium that facilitates the "soft" ionization of fragile biomolecules, a critical requirement for accurate mass determination in proteomics and related disciplines.[2] The butylamine salt of CHCA (CHCA-BA) represents a refined formulation, often employed as an ionic liquid matrix (ILM), designed to overcome some of the limitations of its solid acid counterpart, particularly regarding sample preparation and analytical reproducibility.[3][4]

The primary advantage of using CHCA-BA lies in its ability to form a vacuum-stable, liquid-like sample preparation, which significantly enhances shot-to-shot and spot-to-spot reproducibility.[3] This homogeneity is a critical factor in quantitative mass spectrometry and high-throughput automated analyses, ensuring that spectra are consistent and reliable. Research has shown that the relative standard deviation of intensity values can be up to eight times lower when using CHCA-BA compared to solid CHCA, making it the ionic liquid matrix of choice for peptide analysis.[3]

Part 1: The Foundational Science of CHCA-BA as a MALDI Matrix

The MALDI-MS Principle

MALDI-MS is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules like peptides and proteins. The process involves three fundamental steps:

-

Sample Preparation: The analyte is co-crystallized with a vast molar excess of a matrix compound (in this case, CHCA-BA) on a target plate.[5]

-

Laser Desorption/Ionization: The spot is irradiated with a pulsed laser (typically a nitrogen laser at 337 nm).[1] The matrix strongly absorbs the laser energy.

-

Analyte Ionization: The absorbed energy causes the matrix to vaporize rapidly, carrying the embedded analyte molecules into the gas phase. During this process, charge (typically a proton) is transferred from the excited matrix molecules to the analyte, creating singly charged ions with minimal fragmentation.

-

Mass Analysis: The generated ions are accelerated into a time-of-flight (TOF) mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Mechanism of Action: The Role of CHCA

CHCA is a weak organic acid possessing a chromophore that strongly absorbs UV light at the wavelengths used by common MALDI lasers (337 nm or 355 nm).[1][6] The proposed mechanism for its function involves several key events:

-

Energy Absorption: The aromatic structure of CHCA efficiently absorbs the photon energy from the laser pulse.

-

Matrix Desorption: This rapid energy deposition leads to the explosive disintegration of the solid matrix crystal, creating a dense plume of gas-phase matrix and analyte molecules.

-

Proton Transfer (Ionization): In the excited state within the plume, CHCA molecules become highly acidic and act as proton donors. This facilitates the ionization of nearby analyte molecules (A), typically peptides, through a chemical ionization mechanism, resulting in protonated species [A+H]⁺.

CHCA is considered a "hard" matrix, meaning it imparts a significant amount of internal energy to the analyte upon ionization.[2] While this can lead to some in-source or post-source decay (fragmentation), this property can be harnessed for structural elucidation in PSD or TOF/TOF analyses.[2]

The Significance of the Butylamine Salt (CHCA-BA)

The use of CHCA in its butylamine salt form is a strategic choice to create what is known as an Ionic Liquid Matrix (ILM).[4] ILMs are salts with low melting points that exist in a liquid-like state under the high vacuum conditions of the mass spectrometer.[3][4] This confers several distinct advantages over traditional solid matrices:

-

Enhanced Homogeneity: The primary benefit is the elimination of heterogeneous crystal formation. Solid CHCA often forms needle-like crystals, leading to "hot spots" where the signal is strong and "dead spots" with no signal.[2] The liquid consistency of CHCA-BA ensures a uniform distribution of the analyte within the matrix, leading to vastly improved shot-to-shot reproducibility.[3]

-

Improved Solubility: While CHCA itself has limited solubility in water, the salt form can offer different solubility characteristics, simplifying the preparation of matrix solutions.[1][7]

-

Reduced Fragmentation: Some studies suggest that ionic liquid matrices can reduce the fragmentation of particularly labile molecules compared to their solid counterparts.[3]

Part 2: Practical Application & Experimental Protocols

Core Applications

CHCA-BA is the preferred matrix for a range of critical applications in research and drug development:

-

Proteomics: Its primary use is for protein identification through Peptide Mass Fingerprinting (PMF). In this workflow, a protein is enzymatically digested (e.g., with trypsin), and the resulting peptide masses are measured with high accuracy using MALDI-MS. This "fingerprint" is then compared against protein sequence databases to identify the original protein.

-

Peptide Characterization: It is used to determine the molecular weight of synthetic or purified peptides, monitor post-translational modifications, and analyze peptide stability.

-

Drug Discovery: CHCA-BA can be used in high-throughput screening assays where changes in peptide or small protein mass are monitored, for example, in kinase inhibition screening.

Protocol 1: Preparation of the CHCA-BA Matrix Solution

This protocol is designed to create a homogenous matrix solution for high-reproducibility peptide analysis. The addition of methanol has been shown to further promote the formation of a uniform spot.

Materials:

-

α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCA-BA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ultrapure Water (e.g., Milli-Q)

-

Trifluoroacetic acid (TFA), proteomics grade

Procedure:

-

Prepare the Solvent Mixture: Create a solvent solution consisting of 50% Acetonitrile, 40% Methanol, and 10% Ultrapure Water. Add TFA to a final concentration of 0.1%.

-

Causality Note: Acetonitrile effectively solubilizes the matrix, while its volatility promotes rapid drying. Methanol is added to improve the homogeneity of the final spot on the target plate. TFA aids in the ionization process by providing a source of protons and improves chromatographic peak shape if the sample is pre-purified by HPLC.

-

-

Create a Saturated Solution: Add CHCA-BA powder to the solvent mixture in a microcentrifuge tube until no more will dissolve (i.e., a small amount of solid remains at the bottom). A typical starting concentration is 10 mg/mL.

-

Vortex Vigorously: Mix the solution on a vortex mixer for at least 2 minutes to ensure saturation.

-

Centrifuge: Pellet the undissolved solid by centrifuging the tube at high speed (e.g., 14,000 x g) for 1 minute.

-

Transfer Supernatant: Carefully pipette the clear supernatant into a fresh, clean microcentrifuge tube. This is your working matrix solution.

-

Trustworthiness Note: Using a saturated and clarified solution is critical. Undissolved matrix particles can clog pipettes and lead to highly inconsistent sample spots on the MALDI target. The solution should be prepared fresh daily for best results.

-

Protocol 2: The Dried-Droplet Sample Deposition Method

This is the most common method for preparing samples for MALDI analysis.

Materials:

-

Prepared CHCA-BA Matrix Solution

-

Analyte Sample (e.g., peptide digest, purified peptide) dissolved in 0.1% TFA

-

MALDI Target Plate (stainless steel)

-

Pipettes (0.5-10 µL range)

Procedure:

-

Sample-Matrix Mixing: In a separate tube, mix the analyte sample solution and the CHCA-BA matrix solution. A 1:1 volume ratio is a robust starting point (e.g., 1 µL of sample + 1 µL of matrix).

-

Expert Insight: The optimal matrix-to-analyte ratio can vary. For highly concentrated samples, a higher matrix ratio (e.g., 1:5 sample:matrix) may be needed. For very dilute samples, a lower ratio (e.g., 2:1 sample:matrix) may improve signal.

-

-

Spotting the Target: Immediately pipette 0.5 to 1.0 µL of the mixture onto a designated spot on the MALDI target plate.

-

Air Dry: Allow the droplet to air dry completely at room temperature. This should result in a uniform, slightly translucent film. The process of co-crystallization (or in the case of ILMs, co-deposition) occurs during this evaporation step.

-

Analysis: Once the spot is fully dry, the target plate is ready to be loaded into the mass spectrometer.

Protocol 3: Mitigating Matrix Interference with Ammonium Salt Additives

A common challenge with CHCA is the formation of matrix-related clusters and alkali adducts (Na⁺, K⁺), which can obscure peptide signals in the low mass range (<1200 m/z).[8] Adding ammonium salts can significantly suppress these interfering ions.

Procedure Modification:

-

Prepare Additive Stock: Create a 100 mM stock solution of monoammonium phosphate in ultrapure water.

-

Modify Matrix Solution: When preparing the CHCA-BA matrix solution (Protocol 1, Step 1), add the ammonium phosphate stock solution to the solvent mixture to achieve a final concentration of 2-8 mM.

-

Causality Note: Ammonium ions (NH₄⁺) effectively compete with alkali metal ions (Na⁺, K⁺) for adduction to both matrix and analyte molecules. The phosphate acts as a proton sink. This combined action reduces the formation of unwanted adducts and matrix clusters, resulting in a cleaner spectrum and improved signal-to-noise for the desired peptide ions.[8]

-

-

Alternative - Post-Crystallization Wash: For samples already spotted without additives, a washing step can be effective. After the sample-matrix spot has dried (Protocol 2, Step 3), gently apply a 0.5 µL droplet of cold 10 mM ammonium phosphate solution onto the spot. Let it sit for 30-60 seconds, then carefully pipette it off or flick it off the plate. This takes advantage of the low water solubility of the analyte-matrix complex compared to contaminating alkali salts.[8]

Part 3: Data & Advanced Insights

Key Performance Parameters

The following table summarizes key quantitative parameters for using CHCA-BA as a MALDI matrix.

| Parameter | Recommended Value / Range | Rationale & Notes |

| Analyte Mass Range | 700 - 20,000 Da | CHCA is optimal for peptides and small proteins.[1] For proteins >20 kDa, matrices like Sinapinic Acid are generally preferred.[5] |

| Laser Wavelength | 337 nm or 355 nm | These are the standard wavelengths for nitrogen and Nd:YAG lasers, respectively, which align with CHCA's absorption maximum.[1][6] |

| Matrix Concentration | 5-10 mg/mL (or Saturated) | A saturated solution ensures robust crystal formation. Lower concentrations may be used for highly sensitive analyses. |

| Solvent System | ACN/H₂O/TFA (e.g., 50:50:0.1) | A versatile solvent that dissolves the matrix and most peptides. The ACN percentage can be increased for more hydrophobic analytes.[5] |

| Sample:Matrix Ratio | 1:1 to 1:10 (v/v) | Start with 1:1. Adjust based on analyte concentration to achieve a final matrix:analyte molar ratio of ~10,000:1.[5] |

| Additive (Optional) | 2-8 mM Ammonium Phosphate | Suppresses matrix cluster and alkali adduct formation, improving signal-to-noise for low-mass peptides.[8] |

Part 4: Visualizations & Schematics

Chemical Structure of α-Cyano-4-hydroxycinnamic Acid

Caption: Chemical structure of the core matrix molecule, CHCA.

MALDI-TOF Experimental Workflow

Caption: Standard experimental workflow for MALDI-TOF MS analysis.

Simplified MALDI Ionization Mechanism

Caption: Conceptual diagram of the laser desorption and ionization process.

Conclusion

α-Cyano-4-hydroxycinnamic acid butylamine salt is a superior matrix for the MALDI-MS analysis of peptides, offering significant improvements in reproducibility and sensitivity over its conventional solid acid form. By forming a homogenous, liquid-like sample spot, it mitigates the inconsistencies that arise from uneven crystallization, making it an invaluable tool for high-throughput proteomics, biomarker discovery, and quantitative studies in drug development. Understanding the principles behind its mechanism and mastering the protocols for its application, including methods to suppress common interferences, empowers researchers to generate high-quality, reliable mass spectrometry data.

References

-

Mank, M., Stahl, B., & Boehm, G. (2004). 2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules. Analytical Chemistry, 76(10), 2938-2950. [Link]

-

Tholey, A., & Heinzle, E. (2020). Liquid Matrices for Analyses by UV-MALDI Mass Spectrometry. Spectroscopy Online. [Link]

-

Jullié, F., et al. (2018). Liquid Native MALDI Mass Spectrometry for the Detection of Protein-Protein Complexes. Journal of the American Society for Mass Spectrometry, 29(10), 2140-2149. [Link]

-

Angelico, R., et al. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. Molecules, 27(8), 2538. [Link]

-

Smirnov, I. P., et al. (2004). Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. Analytical Chemistry, 76(10), 2958-2965. [Link]

-

MassTech Inc. (n.d.). Sample preparation strategies in MALDI. Retrieved from [Link]

-

Rutgers University-Newark Chemistry Department. (n.d.). MALDI Matrices. Retrieved from [Link]

-

Schiller, J., et al. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Molecules, 23(12), 3297. [Link]

-

Wiley Online Library. (n.d.). Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

OOIR. (n.d.). Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). MALDI-TOF Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid Communications In Mass Spectrometry. Retrieved from [Link]

-

Cms-net.cn. (n.d.). Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Waters Corporation. (n.d.). MALDI-TOF Sample Preparation: Does Matrix Purity Really Matter?. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Rutgers_MS_Home [react.rutgers.edu]

- 3. 2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 6. Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. semanticscholar.org [semanticscholar.org]

A Comprehensive Technical Guide to α-Cyano-4-hydroxycinnamic Acid Butylamine Salt for Mass Spectrometry Applications

Abstract

This technical guide provides an in-depth analysis of α-Cyano-4-hydroxycinnamic acid (CHCA) butylamine salt, a specialized ionic liquid matrix (ILM) utilized in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry (MS). Moving beyond the fundamental molecular weight, this document elucidates the physicochemical properties, mechanism of action, and distinct advantages of this matrix over its conventional counterpart, CHCA. A detailed, field-tested protocol for its application in proteomics and peptidomics is provided, designed for researchers and drug development professionals seeking to enhance sensitivity, reproducibility, and analytical throughput. The guide integrates authoritative references and visual workflows to serve as a comprehensive resource for advanced mass spectrometry applications.

Core Physicochemical Properties

α-Cyano-4-hydroxycinnamic acid butylamine salt is an organic salt formed by the reaction of the well-established MALDI matrix α-Cyano-4-hydroxycinnamic acid (CHCA) with butylamine. This conversion to an ionic liquid alters its physical properties, offering significant advantages in sample preparation.

| Property | Value | Source(s) |

| Molecular Weight | 262.31 g/mol | [1] |

| Combined Molecular Formula | C14H18N2O3 | [1] |

| Component Formula | C10H7NO3 • C4H11N | [2] |

| CAS Number | 355011-53-9 | [1][2] |

| Parent Acid (CHCA) MW | 189.17 g/mol | [3][4] |

| Parent Acid (CHCA) Formula | C10H7NO3 | [3][4] |

| Appearance | Light yellow powder | [5] |

The Role and Mechanism in MALDI-MS

2.1. The Foundation: CHCA as a MALDI Matrix

The efficacy of any MALDI-MS analysis hinges on the selection of an appropriate matrix. The matrix serves a critical dual function: it must co-crystallize with the analyte and strongly absorb energy at the laser's wavelength (typically 337-355 nm for nitrogen and Nd:YAG lasers, respectively).[6] Upon irradiation, the matrix undergoes rapid sublimation, transferring protons to the analyte molecules in a "soft" ionization process that minimizes fragmentation of large biomolecules like peptides and proteins.[5][7] CHCA is a gold-standard matrix, particularly effective for analytes with a molecular weight below 5,000 Da.[8] The ionization is believed to occur through a chemical ionization mechanism, where proton transfer from a reactive, protonated matrix species to the analyte generates the gas-phase ions detected by the mass spectrometer.[7]

2.2. The Advantage: The Butylamine Salt as an Ionic Liquid Matrix (ILM)

The formation of the butylamine salt transforms CHCA into an Ionic Liquid Matrix (ILM), a class of compounds with low melting points and negligible vapor pressure.[9] This transition confers several key advantages:

-

Homogeneous Crystallization: Unlike conventional matrices that can form heterogeneous "hot spots," ILMs like CHCA-butylamine promote the formation of more uniform, microcrystalline spots on the MALDI target.[10][11] This homogeneity is crucial for shot-to-shot reproducibility and facilitates automated data acquisition, a necessity in high-throughput proteomics.[12]

-

Enhanced Analyte Incorporation: The liquid nature of the matrix at the microscale ensures more consistent incorporation of the analyte into the crystal lattice, which can lead to improved signal intensity and sensitivity.

-

Reduced Chemical Noise: ILMs often yield mass spectra with a lower background signal and a limited formation of matrix-related clusters, resulting in an improved signal-to-noise (S/N) ratio.[9]

-

Solvent Compatibility: The addition of solvents like methanol to the CHCA butylamine salt solution has been shown to further improve the formation of a homogeneous spot, enhancing the sensitivity and reproducibility of the analysis.[10][11][13]

Experimental Workflow and Protocol

This section provides a detailed protocol for the preparation and application of α-Cyano-4-hydroxycinnamic acid butylamine salt as a MALDI matrix for peptide analysis.

3.1. Reagent and Sample Preparation

-

Matrix Solution Preparation (10 mg/mL):

-

Rationale: A freshly prepared, saturated, or near-saturated matrix solution is critical for optimal co-crystallization.[8] The solvent system is designed to fully dissolve the matrix and be compatible with typical peptide analytes.

-

Step 1: To a vial containing 5 mg of α-Cyano-4-hydroxycinnamic acid butylamine salt, add 500 µL of a solvent mixture. A highly effective solvent is composed of 50% acetonitrile (ACN), 45% methanol, and 5% water, with 0.1% trifluoroacetic acid (TFA) .[10][11][13]

-

Step 2: Vortex the vial vigorously for at least 60 seconds to ensure complete dissolution. Centrifuge briefly to pellet any insoluble material.

-

Pro-Tip: This matrix solution is best when prepared fresh daily. For optimal performance, it can be stored in the dark at room temperature for up to one week.[14]

-

-

Analyte Preparation:

-

Rationale: The analyte must be free of non-volatile salts and detergents, which can suppress ionization. The concentration should be optimized to achieve a 1:1000 to 1:10000 analyte-to-matrix molar ratio.[8]

-

Step 1: Dissolve or dilute the peptide sample (e.g., from a tryptic digest) in a solvent compatible with the matrix, such as 0.1% TFA in water or a low percentage of ACN.

-

Step 2: The ideal final concentration is typically in the low femtomole to low picomole per microliter range (e.g., 1-50 µM).[8]

-

3.2. MALDI Target Plate Spotting (Dried-Droplet Method)

-

Analyte-Matrix Mixing:

-

Rationale: Co-mixing the analyte and matrix prior to spotting ensures they are intimately combined, which is a prerequisite for effective co-crystallization.

-

Step 1: In a separate microcentrifuge tube, combine the analyte and matrix solutions. A 1:1 (v/v) ratio is a robust starting point.[8]

-

Step 2: Gently pipette the mixture up and down to ensure homogeneity. Avoid introducing air bubbles.

-

-

Spotting and Crystallization:

-

Rationale: The goal is to create a thin, even layer of matrix-analyte crystals. Air drying allows for the controlled evaporation of volatile solvents, promoting crystal formation.

-

Step 1: Pipette 0.5–1.0 µL of the final mixture onto a designated spot on the MALDI target plate.[14]

-

Step 2: Allow the spot to air dry completely at room temperature. A uniform, slightly opaque film should be visible.[14]

-

Step 3: The plate is now ready for insertion into the mass spectrometer for analysis.

-

3.3. Self-Validating System and Best Practices

-

Target Plate Cleanliness: Always begin with a meticulously clean target plate to avoid contamination. A recommended cleaning procedure involves sequential sonication in detergent, rinsing with deionized water, and washing with methanol and acetone.[14]

-

Matrix Adduct Reduction: In standard CHCA preparations, matrix adducts (sodium and potassium salts) can interfere with spectra.[15] While ILMs often reduce this, if adducts are problematic, the addition of a small amount of diammonium hydrogen citrate or ammonium phosphate to the matrix solution can act as a scavenger for metal ions.[15][16]

-

Optimization: The optimal analyte-to-matrix ratio can vary. If signal is weak or resolution is poor, consider preparing serial dilutions of the analyte to find the ideal concentration.[8]

Visualization of the MALDI-MS Workflow

The following diagram illustrates the logical flow from sample preparation to data acquisition using the CHCA butylamine salt matrix.

Caption: Workflow for peptide analysis using a CHCA-butylamine ionic liquid matrix.

Conclusion

α-Cyano-4-hydroxycinnamic acid butylamine salt represents a significant refinement of a classic MALDI matrix. By leveraging the properties of an ionic liquid, it provides a more robust, reproducible, and often more sensitive method for the analysis of peptides and other small biomolecules. Its ability to form homogeneous crystalline surfaces makes it particularly well-suited for the demands of modern, high-throughput proteomics and biomarker discovery platforms. For researchers seeking to push the limits of sensitivity and automate their MALDI-MS workflows, the adoption of this matrix is a logical and scientifically sound advancement.

References

-

ALPHA-CYANO-4-HYDROXYCINNAMIC ACID BUTYLAMINE SALT Safety Data Sheet. (2018, January 10). Georganics. Retrieved from [Link]

-

Cardiano, P., et al. (2009). Aniline/α-cyano-4-hydroxycinnamic acid is a highly versatile ionic liquid for matrix-assisted laser desorption/ionization mass spectrometry. Journal of Mass Spectrometry, 44(11), 1659-68. Available at: [Link]

-

Laremore, T. N., et al. (2007). Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Uncomplexed Highly Sulfated Oligosaccharides Using Ionic Liquid Matrices. Analytical Chemistry, 79(18), 7083–7090. Available at: [Link]

-

MALDI-TOF Sample Preparation Guide. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

-

Watanabe, M., et al. (2011). Highly Sensitive MALDI Analyses of Glycans by a New Aminoquinoline-Labeling Method Using 3-Aminoquinoline/α-Cyano-4-hydroxycinnamic Acid Liquid Matrix. Analytical Chemistry, 83(11), 4049-4056. Available at: [Link]

-

Fukuyama, Y. (2015). MALDI Matrix Research for Biopolymers. Mass Spectrometry (Tokyo, Japan), 4(Special Issue), S0046. Available at: [Link]

-

Jaskolla, T. W., et al. (2008). 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences, 105(37), 13781-13786. Available at: [Link]

-

Gobom, J., et al. (2001). Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. Analytical Chemistry, 73(3), 434-8. Available at: [Link]

-

AP/MALDI Sample Preparation Protocols. (n.d.). MassTech. Retrieved from [Link]

-

Doucette, A., et al. (2003). Alpha-cyano-4-hydroxycinnamic acid (α-CHCA) as a Matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry: I. The Effect of Ammonium Salts on Analyte Ion Signals in Peptide Mass Fingerprinting. Journal of Biomolecular Techniques, 14(4), 298–307. Available at: [Link]

-

Instructions for Use Bruker Matrix HCCA, portioned. (n.d.). Bruker. Retrieved from [Link]

-

Al-Saad, K. A. (2018). Ionic Liquid-Assisted Laser Desorption/Ionization–Mass Spectrometry: Matrices, Microextraction, and Separation. Molecules, 23(6), 1472. Available at: [Link]

-

Figueroa, C. M., et al. (2010). Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid. Journal of Biomolecular Techniques, 21(1), 33–42. Available at: [Link]

-

Matrix Guide to Sample Preparation for MALDI-MS. (n.d.). Bruker. Retrieved from [Link]

-

Re-Exploring α-Cyano-4-hydroxycinnamic Acid as a Reactive Matrix for Selective Detection of Glutathione via MALDI-MS. (n.d.). DOI. Retrieved from [Link]

Sources

- 1. georganics.sk [georganics.sk]

- 2. α-Cyano-4-hydroxycinnamic acid butylamine salt | CAS 355011-53-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. α-氰基-4-羟基肉桂酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 5. alpha-Cyano-4-hydroxycinnamic Acid | 28166-41-8 | TCI AMERICA [tcichemicals.com]

- 6. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 9. researchgate.net [researchgate.net]

- 10. MALDI Matrix Research for Biopolymers [jstage.jst.go.jp]

- 11. Ionic Liquid-Assisted Laser Desorption/Ionization–Mass Spectrometry: Matrices, Microextraction, and Separation [mdpi.com]

- 12. Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. MassTech - Your Source for AP/MALDI [apmaldi.com]

- 15. jbt.abrf.org [jbt.abrf.org]

- 16. skb.skku.edu [skb.skku.edu]

Technical Guide: Alpha-Cyano-4-hydroxycinnamic Acid Butylamine Salt (CHCAB)

Topic: Alpha-Cyano-4-hydroxycinnamic Acid Butylamine Salt Solubility & Application Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Mass Spectrometry Specialists

Solubility, Synthesis, and Application as an Ionic Liquid Matrix (ILM)

Executive Summary

Alpha-Cyano-4-hydroxycinnamic acid (CHCA) is a gold-standard matrix for the analysis of peptides and small proteins in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. However, its utility is often limited by its low aqueous solubility and the formation of heterogeneous crystals ("sweet spots"), which degrades shot-to-shot reproducibility.

The butylamine salt of CHCA (CHCAB) represents a class of Ionic Liquid Matrices (ILMs) designed to overcome these limitations. By converting the crystalline acid into a Room Temperature Ionic Liquid (RTIL), researchers achieve a matrix that is highly soluble in aqueous systems, vacuum-stable, and forms a homogeneous liquid film rather than a crystalline lattice. This guide details the solubility profile, synthesis protocol, and mechanistic advantages of CHCAB.

Chemical & Physical Properties[1][2][3][4][5][6][7][8][9][10]

The fundamental shift from CHCA to CHCAB is the transition from a crystalline solid to a viscous ionic liquid. This transformation is driven by the acid-base neutralization between the carboxylic group of CHCA and the amine group of butylamine.

| Property | CHCA Butylamine Salt (CHCAB) | |

| CAS Number | 28166-41-8 | 355011-53-9 |

| Molecular Weight | 189.17 g/mol | ~262.30 g/mol (Ion Pair) |

| Physical State | Crystalline Solid (Yellowish) | Viscous Liquid (Yellow/Orange) |

| Melting Point | 245–250 °C | < 25 °C (Room Temp. Ionic Liquid) |

| Vapor Pressure | Negligible | Negligible (High Vacuum Stability) |

| Acidity/Basicity | Weak Acid (pKa ~ 1-2 for cyano-acrylic group) | Neutral Salt (pH dependent on stoichiometry) |

Solubility Profile

The solubility of CHCAB is drastically different from the free acid. While CHCA requires organic co-solvents (typically 50% Acetonitrile/0.1% TFA) to dissolve effectively, CHCAB exhibits amphiphilic solubility , making it compatible with 100% aqueous systems—a critical feature for analyzing native biological conformations or enzymatic reactions in real-time.

Comparative Solubility Table

| Solvent System | CHCA (Free Acid) | CHCAB (Ionic Liquid Salt) | Operational Implication |

| Pure Water | Insoluble / Sparingly Soluble (< 0.1 mg/mL) | Miscible / Highly Soluble | CHCAB allows analysis of aqueous-only samples (e.g., enzymatic digests) without organic precipitation. |

| Methanol / Ethanol | Soluble (~10–50 mg/mL) | Soluble | Both forms are compatible with standard organic wash steps. |

| Acetonitrile (ACN) | Soluble | Soluble | ACN remains a viable solvent for dilution if reduced viscosity is required. |

| DMSO | Soluble | Soluble | DMSO is rarely needed for CHCAB due to its native liquid state. |

Mechanistic Insight: The butylamine counterion disrupts the strong intermolecular hydrogen bonding network that stabilizes the solid CHCA crystal lattice. This "frustrated packing" lowers the lattice energy sufficiently to depress the melting point below room temperature, resulting in a liquid state that readily solvates polar analytes (peptides) while maintaining enough organic character to absorb UV laser energy efficiently.

Synthesis Protocol: Preparation of CHCAB

Commercial availability of CHCAB can be sporadic. The following protocol describes the in situ preparation of high-purity CHCAB. This is a self-validating stoichiometric reaction.

Reagents:

- -Cyano-4-hydroxycinnamic acid (CHCA), >99% purity.

-

n-Butylamine, >99.5% purity.[1]

-

Methanol (HPLC Grade).

Step-by-Step Methodology:

-

Stoichiometric Calculation:

-

Calculate equimolar amounts (1:1 ratio) of CHCA and butylamine.

-

Example: 189.2 mg of CHCA (1.0 mmol) requires 73.14 mg (approx. 99

L) of n-butylamine.

-

-

Dissolution (The Acid Phase):

-

Neutralization (The Salt Formation):

-

Slowly add 1.0 equivalent (1.0 mmol) of n-butylamine to the CHCA solution while stirring.

-

Observation: The solution may warm slightly (exothermic acid-base reaction). The color typically deepens to orange/amber.

-

-

Solvent Removal:

-

Evaporate the methanol using a rotary evaporator or a centrifugal vacuum concentrator (SpeedVac) at ambient temperature.

-

Critical Endpoint: Continue evaporation until a viscous, solvent-free liquid remains. It should look like glycerin or honey.

-

-

Validation:

-

The final product must be a homogeneous liquid at room temperature. If crystals appear, either the ratio was off (excess CHCA) or the solvent was not fully removed.

-

Figure 1: Synthesis pathway for converting solid CHCA into the Ionic Liquid Matrix CHCAB.

Application Protocol: MALDI-MS Workflow

Using CHCAB requires a modified spotting technique compared to the traditional "dried droplet" method used for solid matrices.

Workflow:

-

Matrix Preparation:

-

Use the neat CHCAB liquid or dilute slightly with Ethanol/Water (1:1) if the viscosity is too high for pipetting. A typical working concentration is 10–20% (v/v).

-

-

Sample Mixing:

-

Mix the analyte (peptide/protein solution) with the CHCAB matrix in a 1:1 to 1:10 ratio.

-

Note: Unlike solid CHCA, CHCAB tolerates higher salt concentrations in the analyte buffer.

-

-

Spotting:

-

Deposit 0.5–1.0

L of the mixture onto the MALDI target plate. -

Do not wait for drying. CHCAB does not crystallize; it remains a liquid droplet under ambient conditions.

-

-

Vacuum Insertion:

-

Insert the plate into the MALDI source. Under high vacuum (

Torr), the droplet may outgas slightly but will remain a stable, viscous film.

-

-

Laser Acquisition:

-

Acquire spectra.[4] You will observe high shot-to-shot reproducibility because the analyte is homogeneously distributed in the liquid volume, eliminating the search for "sweet spots."

-

Figure 2: Operational comparison between solid CHCA and liquid CHCAB workflows.

Troubleshooting & Optimization

-

Adduct Formation: Ionic liquids can sometimes promote alkali adducts (

, -

Viscosity Issues: If the neat IL is too viscous to spot accurately, warm it slightly to 30–40 °C or dilute with a volatile solvent (methanol) that will evaporate in the vacuum chamber, leaving the IL behind.

-

Storage: Store CHCAB in a desiccator. Although it is stable, it is hygroscopic. Absorption of atmospheric water can alter its viscosity and ionization efficiency over time.

References

-

Armstrong, D. W., et al. (2001). "Ionic Liquids as Matrixes for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry." Analytical Chemistry, 73(15), 3679–3686. Link

-

Mank, M., et al. (2004). "2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules." Analytical Chemistry, 76(10), 2938–2950. Link

-

Laremore, T. N., et al. (2006). "Ionic liquid matrixes for the analysis of oligosaccharides and glycoconjugates by MALDI-MS." Analytical Chemistry, 78(6), 1774–1784. Link

-

Zabet-Moghaddam, M., et al. (2004). "Ionic liquid matrices for MALDI-MS analysis of large proteins." Rapid Communications in Mass Spectrometry, 18(2), 141–148. Link

Sources

- 1. The properties and stability of butylamine_Chemicalbook [chemicalbook.com]

- 2. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. n-Butylamine - Wikipedia [en.wikipedia.org]

- 4. Ionic liquid matrices for MALDI-TOF-MS analysis of intact glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide & Safety Profile: α-Cyano-4-hydroxycinnamic Acid Butylamine Salt

Executive Summary

This guide details the physicochemical properties, safety profile, and experimental application of α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCAB) . Unlike the standard solid matrix α-Cyano-4-hydroxycinnamic acid (CHCA), this butylamine salt functions as an Ionic Liquid Matrix (ILM) .

By pairing the CHCA anion with a butylammonium counterion, researchers achieve a matrix with high vacuum stability, superior spot homogeneity, and enhanced reproducibility for MALDI-TOF mass spectrometry. However, the incorporation of butylamine significantly alters the toxicity profile compared to the free acid, necessitating stricter handling protocols.

Physicochemical Identity

| Parameter | Specification |

| Chemical Name | α-Cyano-4-hydroxycinnamic acid butylamine salt |

| Synonyms | CHCAB; Butylammonium α-cyano-4-hydroxycinnamate; HCCA-Butylamine |

| CAS Number | 355011-53-9 |

| Molecular Formula | |

| Molecular Weight | 262.31 g/mol |

| Physical State | Viscous yellow liquid or low-melting waxy solid (Room Temp) |

| Solubility | Soluble in Methanol, Ethanol, Acetonitrile/Water mixtures |

| Melting Point | < 25°C (Classified as Room Temperature Ionic Liquid - RTIL) |

Safety Data Sheet (SDS) Synthesis

Note: This section synthesizes data from component hazards (CHCA and n-Butylamine) and specific salt registration data. It represents a conservative safety profile.[1][2]

Hazard Identification (GHS Classification)

Signal Word: DANGER [1]

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[3] | H302 |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[4] | H314 |

| Sensitization (Respiratory) | 1 | May cause allergy or asthma symptoms if inhaled.[4] | H334 |

| Sensitization (Skin) | 1 | May cause an allergic skin reaction.[4] | H317 |

| Acute Toxicity (Inhalation) | 2 | Fatal if inhaled (Dust/Mist/Vapor). | H330 |

Critical Safety Note: While free CHCA is merely an irritant, the butylamine component imparts corrosive properties and high inhalation toxicity. The salt form retains these hazards, particularly if aerosolized.

Emergency First Aid

-

Inhalation: Immediate evacuation to fresh air.[2][4][5][6] If breathing is difficult, administer oxygen.[3][4] Medical urgency is high due to potential respiratory sensitization and toxicity.

-

Skin Contact: Immediate removal of contaminated clothing.[5] Rinse skin with water for at least 15 minutes.[2][4][6] Do not neutralize with acid/base without medical direction. Treat as a chemical burn.

-

Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[2][6] Remove contact lenses if present.[1][2][4][5] Seek immediate ophthalmological attention.

Handling & Storage[6][8][9]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The substance is hygroscopic and light-sensitive.

-

Engineering Controls: All weighing and solubilization must occur inside a fume hood .

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat. A P3/N95 respirator is required if working outside a hood.

Technical Application: Ionic Liquid Matrices (ILM)

Mechanism of Action

Standard CHCA forms solid crystals upon drying. This crystallization is often heterogeneous, leading to "sweet spots" where analyte ionization is optimal and "dead spots" where it is not.

CHCAB acts as an Ionic Liquid Matrix. The bulky butylammonium cation disrupts the crystal lattice of the CHCA, lowering the melting point.

-

Homogeneity: The matrix remains in a liquid or glass-like state under high vacuum.

-

Solvation: Analytes (peptides/lipids) remain dissolved in the matrix droplet, ensuring uniform distribution.

-

Ionization: The proton transfer capability is maintained, but the "softness" of ionization is often increased, reducing in-source decay (ISD).

Comparative Workflow Logic

Figure 1: Comparison of standard solid CHCA matrix versus the CHCA-Butylamine Ionic Liquid Matrix (ILM), highlighting the homogeneity advantage of the salt form.

Experimental Protocol: Preparation & Usage

Synthesis of CHCAB (In-Situ)

If commercial stock is unavailable, the salt can be prepared via acid-base titration.

Reagents:

- -Cyano-4-hydroxycinnamic acid (CHCA) [Solid][7][8][3][9][10]

-

n-Butylamine [Liquid, >99%]

-

Methanol (LC-MS Grade)

Protocol:

-

Dissolution: Dissolve 189 mg (1 mmol) of CHCA in 10 mL of Methanol.

-

Titration: Slowly add 99 µL (1 mmol) of n-Butylamine to the solution while stirring.

-

Caution: Exothermic reaction. Perform in a fume hood.

-

-

Equilibration: Stir for 30 minutes at room temperature.

-

Solvent Removal: Evaporate methanol using a centrifugal concentrator (SpeedVac) or rotary evaporator to obtain the viscous yellow CHCAB salt.

-

Reconstitution: Redissolve the salt in Methanol/Acetonitrile (1:1) to a final concentration of 10–20 mg/mL for use.

MALDI Spotting (Dried Droplet Variant)

-

Analyte Mix: Mix the peptide/protein sample 1:1 or 1:10 with the CHCAB matrix solution.

-

Deposition: Deposit 0.5–1.0 µL onto the MALDI target plate.

-

Drying: Allow to dry. Unlike solid CHCA, this will not turn opaque white but may remain a translucent film or viscous micro-droplet.

-

Analysis: Analyze in Negative Ion Mode (preferred for some ILMs) or Positive Mode. Note that laser power requirements may differ from solid matrices.

References

-

Georganics. (2018).[4] Safety Data Sheet: alpha-Cyano-4-hydroxycinnamic acid butylamine salt. Retrieved from [Link]

-

Mank, M., Stahl, B., & Boehm, G. (2004). 2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules. Analytical Chemistry, 76(10), 2938–2950. Retrieved from [Link]

-

Tholey, A., & Heinzle, E. (2006).[8][11] Ionic (liquid) matrices for matrix-assisted laser desorption/ionization mass spectrometry—Applications and perspectives. Analytical and Bioanalytical Chemistry, 386, 24–37.[8][11] Retrieved from [Link]

-

Armstrong, D. W., Zhang, L. K., He, L., & Gross, M. L. (2001).[7][8] Ionic liquids as matrixes for matrix-assisted laser desorption/ionization mass spectrometry. Analytical Chemistry, 73(15), 3679-3686. Retrieved from [Link]

Sources

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. fishersci.com [fishersci.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. georganics.sk [georganics.sk]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. fishersci.com [fishersci.com]

- 7. MALDI Matrix Research for Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MALDI Matrix Research for Biopolymers [jstage.jst.go.jp]

- 9. Sample Preparation for MALDI-TOF Mass Spectrometry of Model Prebiotic Reactions in Simulated Ocean World Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ars.usda.gov [ars.usda.gov]

- 11. Ionic Liquid Applications in Peptide Chemistry: Synthesis, Purification and Analytical Characterization Processes [mdpi.com]

Engineering Ionization: The Structural and Functional Dynamics of α-Cyano-4-hydroxycinnamic Acid Butylamine Salt in MALDI-MS

Executive Summary

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has historically relied on crystalline organic matrices, which suffer from heterogeneous co-crystallization and the notorious "sweet spot" phenomenon. The synthesis of α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCAB) represents a thermodynamic paradigm shift. By converting a rigid crystalline matrix into an Ionic Liquid Matrix (ILM), researchers can achieve near-perfect sample homogeneity, drastically reduced shot-to-shot variability, and softer ionization profiles. This technical guide dissects the structural chemistry, thermodynamic causality, and practical workflows of CHCAB for advanced proteomics and biopharmaceutical applications.

Structural Chemistry and Thermodynamic Causality

α-Cyano-4-hydroxycinnamic acid (CHCA) is a gold-standard matrix for peptide analysis due to its strong UV absorbance at 337 nm. However, its rapid crystallization leads to analyte exclusion and highly localized signal intensities[1].

The introduction of n-butylamine to CHCA yields the CHCA-butylamine salt (C₁₄H₁₈N₂O₃)[2]. This acid-base neutralization forms an ion pair where the bulky, aliphatic butylammonium counterion disrupts the highly ordered hydrogen-bonding network typical of crystalline CHCA.

-

Causality of Physical State: The steric hindrance and reduced lattice energy lower the melting point of the complex, generating a vacuum-stable, amorphous liquid or highly uniform microcrystalline film[1]. When deposited on a MALDI target, this prevents the segregation of the analyte from the matrix, ensuring a homogeneous solid-solution.

-

Causality of Soft Ionization: During laser irradiation, the basicity of the butylamine buffers the proton transfer to the analyte. This thermodynamic buffering reduces the internal energy imparted to the analyte during the desorption phase, significantly lowering in-source decay (ISD) and preserving labile modifications[3].

Comparative Performance: Quantitative Matrix Dynamics

The transition from solid matrices to ILMs yields measurable improvements in analytical reproducibility and spectral quality. The table below summarizes the quantitative and qualitative shifts when substituting standard matrices with their ionic liquid counterparts.

| Matrix | Physical State (in vacuo) | Shot-to-Shot Reproducibility (RSD) | Ionization Softness (Fragmentation) | Primary Application |

| CHCA | Crystalline Solid | Poor (Sweet-spot dependent) | Hard (High ISD) | Robust Peptides |

| CHCAB | Amorphous/Liquid Film | Excellent (~8x better than CHCA) | Soft (Low ISD) | Labile Peptides, Phosphopeptides |

| DHB | Crystalline Solid | Moderate | Medium | Glycans, Lipids |

| DHBB | Liquid Film | Excellent (~2x better than DHB) | Very Soft | Oligosaccharides, Polymers |

Data synthesized from comparative ILM studies demonstrating the 8-fold variance reduction of CHCAB over CHCA[1].

Experimental Methodology: Synthesis and Self-Validating Spotting Protocol

To harness the full potential of CHCAB, the ion pair must be synthesized with strict stoichiometric precision. Excess amine can suppress ionization, while excess acid negates the ILM's unique physical properties.

Protocol: In-Situ Synthesis and Target Spotting of CHCAB

-

Matrix Solubilization: Dissolve solid CHCA in a 1:1 (v/v) mixture of acetonitrile and LC-MS grade water to achieve a 0.1 M concentration.

-

Stoichiometric Neutralization: Add an exact equimolar amount (0.1 M) of n-butylamine to the CHCA solution[3].

-

Ion Pair Maturation: Vortex the mixture vigorously for 3 minutes at room temperature to drive the acid-base neutralization to completion.

-

Analyte Integration: Combine the CHCAB ILM solution with the target analyte (e.g., 1–10 pmol/µL peptide digest) in a 1:1 (v/v) ratio.

-

Target Deposition: Spot 1 µL of the final mixture onto a polished stainless steel MALDI target plate.

-

Vacuum Desiccation: Place the target in a vacuum desiccator for 15–20 minutes. The rapid removal of solvent prevents transient crystallization, forcing the ILM into a homogeneous film.

Self-Validating System Check: Before inserting the plate into the mass spectrometer, visually inspect the spots under a stereomicroscope or the instrument's internal camera. A successful CHCAB preparation will appear as a smooth, transparent, or uniformly opaque film. If jagged, needle-like crystals are observed, the acid-amine ratio is unbalanced, and the batch must be discarded to prevent erratic data acquisition.

Visualizing the ILM Workflow

Experimental workflow and ionization mechanism of CHCAB in MALDI-MS.

Applications in Proteomics and Biopharmaceutical Development

Peptide Mapping and Adduct Mitigation While other ILMs like 2,5-dihydroxybenzoic acid butylamine (DHBB) excel for oligosaccharides, DHBB exhibits a strong tendency to form multiple alkali metal adducts with peptides, which convolutes spectral interpretation[1]. CHCAB selectively suppresses these adducts, making it the undisputed ILM of choice for high-throughput peptide mass fingerprinting[1].

Preservation of Labile Moieties In drug development, monitoring the metabolic state of nucleotides (e.g., ATP, ADP, AMP) or phosphorylated biopharmaceuticals is critical. The excess photon energy in standard CHCA MALDI often cracks phosphate bonds. The buffered protonation environment of CHCAB and related ILMs preserves these fragile phosphate linkages, enabling accurate quantitative profiling of cellular energy states without artifactual fragmentation[3].

References

-

Title: 2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules Source: Analytical Chemistry (PubMed) URL: [Link]

-

Title: New Strategy to Preserve Phosphate by Ionic Liquid Matrices in Matrix-Assisted Laser Desorption/Ionization: A Case of Adenosine Nucleotides Source: Molecules (MDPI) URL: [Link]

-

Title: alpha-Cyano-4-hydroxycinnamic acid butylamine salt (CID 16218262) Source: PubChem URL: [Link]

Sources

- 1. 2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alpha-cyano-4-hydroxycinnamic acid butylamine salt | C14H18N2O3 | CID 16218262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New Strategy to Preserve Phosphate by Ionic Liquid Matrices in Matrix-Assisted Laser Desorption/Ionization: A Case of Adenosine Nucleotides | MDPI [mdpi.com]

principle of CHCA butylamine salt as a MALDI matrix

An In-depth Technical Guide: The Principle and Application of α-Cyano-4-hydroxycinnamic acid (CHCA) Butylamine Salt as a MALDI Matrix

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a cornerstone analytical technique for the study of biomolecules. The choice of matrix is paramount to the success of any MALDI experiment, directly influencing ionization efficiency, spectral quality, and reproducibility. While α-cyano-4-hydroxycinnamic acid (CHCA) is a widely used matrix, particularly in proteomics, its crystalline nature can lead to "hot spots" and variable signal intensity. This guide delves into the principles and applications of a significant advancement: the use of CHCA butylamine salt (CHCAB), an ionic liquid matrix (ILM). We will explore the fundamental mechanism by which this basic salt modification overcomes the limitations of its acidic predecessor, leading to enhanced reproducibility, sample homogeneity, and improved analysis of challenging analytes like phosphopeptides. This document provides both the theoretical underpinnings and field-proven, step-by-step protocols to empower researchers to leverage the full potential of CHCA butylamine salt in their analytical workflows.

Chapter 1: Fundamentals of MALDI-MS

The MALDI Process: A Step-by-Step Overview

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that enables the analysis of large, non-volatile biomolecules with minimal fragmentation.[1] The methodology involves three primary steps:

-

Sample Preparation: The analyte of interest is mixed with a large molar excess of a matrix compound, typically a small organic molecule that strongly absorbs at the laser's wavelength.[2] This mixture is spotted onto a target plate and allowed to dry, forming a solid co-crystal of analyte molecules embedded within the matrix.

-

Laser Irradiation: A pulsed laser, commonly a nitrogen laser (337 nm) or a Nd:YAG laser (355 nm), is fired at the sample spot.[1][3]

-

Desorption and Ionization: The matrix absorbs the laser energy, leading to a rapid sublimation of both matrix and analyte into the gas phase.[4] In the dense plume of ejected material, charge transfer reactions occur between the excited matrix molecules and the neutral analyte molecules, resulting in the formation of predominantly singly-charged analyte ions (e.g., [M+H]⁺).[5][6] These ions are then accelerated into a mass analyzer, most commonly a Time-of-Flight (TOF) analyzer, for mass-to-charge (m/z) determination.[7]

Caption: The fundamental workflow of MALDI-MS.

The Critical Role of the Matrix

The matrix is not merely a passive vehicle; it is central to the MALDI process.[8] An ideal matrix must fulfill several criteria:

-

Strong Molar Absorptivity: It must efficiently absorb energy at the laser wavelength.[3]

-

Analyte Incorporation: It must facilitate the co-crystallization and isolation of analyte molecules.

-

Vacuum Stability: It needs to be stable under the high vacuum conditions of the mass spectrometer.[3]

-

Analyte Ionization: It must promote the efficient ionization of the analyte through processes like proton transfer.[9]

-

Low Background Interference: Matrix-related ions should not interfere with the analyte signals in the mass region of interest.[10]

Ionization Mechanisms: A Brief Primer

While the exact physics of the MALDI process is still a subject of research, the ionization is generally understood to occur via secondary, gas-phase reactions within the plume following laser-induced desorption.[5][6] A widely accepted model suggests that the laser first ionizes matrix molecules. These primary ions then act as proton donors (in positive ion mode) or acceptors (in negative ion mode) to charge the neutral analyte molecules. The proton affinity of the matrix relative to the analyte is a key determinant of ionization efficiency.[9]

Chapter 2: α-Cyano-4-hydroxycinnamic acid (CHCA) - The Proteomics Workhorse

Properties and Advantages of CHCA

α-Cyano-4-hydroxycinnamic acid (CHCA) is arguably the most common matrix for the analysis of peptides and small proteins (< 20 kDa). Its popularity is due to its strong absorption at 337 nm and 355 nm, its ability to produce high-quality spectra for peptides, and its relatively low background interference in the higher mass range (m/z > 400).[10] It is considered a "hot" or hydrophobic matrix, making it particularly suitable for tryptic digests in peptide mass fingerprinting (PMF) applications.[11]